

# Application of Gusacitinib in Chronic Hand Eczema Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Gusacitinib Hydrochloride |           |
| Cat. No.:            | B10860156                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical investigation of Gusacitinib (formerly ASN002), an oral dual inhibitor of Janus kinase (JAK) and spleen tyrosine kinase (SYK), for the treatment of chronic hand eczema (CHE). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and processes.

## Introduction

Chronic hand eczema is a persistent and inflammatory skin condition with a significant impact on quality of life.[1] The pathogenesis of CHE is complex and can involve various immune pathways, including Th1, Th2, Th17, and Th22.[1][2] Gusacitinib is a pan-JAK inhibitor (JAK1, JAK2, JAK3, and TYK2) and also inhibits SYK, positioning it as a broad-spectrum anti-inflammatory agent.[3][4] This dual-inhibition mechanism targets multiple cytokine signaling pathways involved in the inflammation characteristic of CHE.[1][3][4]

## **Mechanism of Action**

Gusacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive inflammation in atopic dermatitis and other inflammatory skin conditions.[3] By inhibiting the JAK family of enzymes, Gusacitinib blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, the inhibition of SYK



modulates immunoreceptor signaling in various immune cells and keratinocytes, further contributing to the reduction of inflammation.[1]



Click to download full resolution via product page

Figure 1: Gusacitinib's dual inhibition of JAK and SYK pathways.

# **Clinical Efficacy in Chronic Hand Eczema**



A Phase 2b, multicenter, double-blind, placebo-controlled study (NCT03728504) evaluated the efficacy and safety of Gusacitinib in 97 adult patients with moderate-to-severe CHE who were refractory to topical corticosteroids.[3][4][5][6]

Patient Demographics and Baseline Characteristics

| Characteristic         | Gusacitinib 40 mg | Gusacitinib 80 mg | Placebo   |
|------------------------|-------------------|-------------------|-----------|
| Number of Patients     | 33                | 32                | 32        |
| Mean Age (years)       | ~45               | ~45               | ~45       |
| Severe CHE (PGA ≥ 4)   | 54%               | 63%               | 54%       |
| Mean Baseline<br>mTLSS | 13.0-13.5         | 13.0-13.5         | 13.0-13.5 |
| Mean Baseline HECSI    | 61-65             | 61-65             | 61-65     |

Data compiled from multiple sources referencing the Phase 2b trial.[1][2]

**Primary and Secondary Efficacy Endpoints at Week 16** 

| Efficacy Endpoint                          | Gusacitinib 40 mg            | Gusacitinib 80 mg             | Placebo      |
|--------------------------------------------|------------------------------|-------------------------------|--------------|
| Mean % Decrease in mTLSS                   | 49.0%                        | 69.5% (p<0.005 vs<br>placebo) | 33.5%        |
| PGA Improvement<br>(Clear/Almost Clear)    | 21.2%                        | 31.3% (p<0.05 vs<br>placebo)  | 6.3%         |
| Mean % Decrease in HECSI                   | 51.4% (p=0.05 vs<br>placebo) | 72.0% (p=0.005 vs<br>placebo) | 20.8%        |
| Improvement in mTLSS Pruritus Subscore     | 50%                          | 66%                           | Not Reported |
| Patient-Reported Pain<br>Decrease (points) | Not Reported                 | 2.9 (p<0.05 vs<br>placebo)    | 1.38         |



Data sourced from topline results and subsequent publications of the Phase 2b trial.[2][3][5][7] [8]

# **Safety and Tolerability**

Gusacitinib was generally well-tolerated in the Phase 2b study.[1][8]

Common Treatment-Emergent Adverse Events

| Adverse Event                        | Frequency   | Severity         |
|--------------------------------------|-------------|------------------|
| Upper Respiratory Tract<br>Infection | Most Common | Mild to Moderate |
| Headache                             | Most Common | Mild to Moderate |
| Nausea                               | Most Common | Mild to Moderate |
| Nasopharyngitis                      | Most Common | Mild to Moderate |

No cases of pulmonary embolism, opportunistic infections, malignancies, or major adverse cardiovascular events were reported in the study.[1][3] Asymptomatic elevations in creatinine phosphokinase were observed, which is consistent with the JAK inhibitor class.[2]

# Experimental Protocols Phase 2b Clinical Trial Protocol (NCT03728504)





Click to download full resolution via product page

Figure 2: Workflow of the Phase 2b clinical trial for Gusacitinib in CHE.

1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[3][5]



- 2. Patient Population: Adult patients (n=97) with a diagnosis of chronic hand eczema for at least 6 months, a Physician Global Assessment (PGA) score of 3 (moderate) or 4 (severe), and a history of inadequate response to topical corticosteroids.[2][4]
- 3. Treatment Arms:
- Gusacitinib 40 mg orally, once daily.[5]
- Gusacitinib 80 mg orally, once daily.[5]
- Placebo orally, once daily.[5]
- 4. Study Duration:
- Part A (12-16 weeks): Double-blind treatment period.[5][8]
- Part B (through week 32): Patients on placebo were switched to Gusacitinib 80 mg. Patients on Gusacitinib continued their assigned dose.[1][5]
- Follow-up: A final visit at week 36.[1]
- 5. Efficacy Assessments:
- Primary Endpoint: Mean percent change from baseline in the modified Total Lesion Symptom Score (mTLSS) at week 16.[3] The mTLSS assesses six signs of CHE (erythema, desquamation, vesicles, edema, lichenification/hyperkeratosis, and fissures) plus pruritus and pain, with a total possible score of 0-21.[1]
- Secondary Endpoints:
- Proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear).[1]
- Percent change from baseline in the Hand Eczema Severity Index (HECSI).[5]
- Patient-reported outcomes, including pain.[5]
- 6. Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

## In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol is illustrative and based on standard industry practices for characterizing kinase inhibitors.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Gusacitinib against a panel of kinases, including JAK1, JAK2, JAK3, TYK2, and SYK.



#### 2. Materials:

- · Recombinant human kinases.
- Substrate peptides.
- ATP.
- · Gusacitinib stock solution.
- · Assay buffer.
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
- · Microplates.

#### 3. Procedure:

- Prepare serial dilutions of Gusacitinib.
- In a microplate, add the kinase, substrate peptide, and Gusacitinib at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure kinase activity using a detection reagent.
- Calculate the percent inhibition for each Gusacitinib concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

#### Click to download full resolution via product page

```
"Prepare_Reagents" [label="Prepare Reagents\n(Kinase, Substrate,
ATP)"]; "Serial_Dilution" [label="Serial Dilution of\nGusacitinib"];
"Plate_Setup" [label="Add Kinase, Substrate,\nand Gusacitinib to
Plate"]; "Initiate_Reaction" [label="Initiate Reaction\nwith ATP"];
"Incubation" [label="Incubate at Room Temp"]; "Detect_Activity"
[label="Detect Kinase Activity"]; "Data_Analysis" [shape=invtrapezium,
fillcolor="#EA4335", fontcolor="#FFFFFF", label="Calculate %
Inhibition\nand IC50"];

"Prepare_Reagents" -> "Plate_Setup"; "Serial_Dilution" ->
"Plate_Setup"; "Plate_Setup" -> "Initiate_Reaction";
"Initiate_Reaction" -> "Incubation"; "Incubation" ->
"Detect_Activity"; "Detect_Activity" -> "Data_Analysis"; }
```

Figure 3: Workflow for an in vitro kinase inhibition assay.



## Conclusion

Gusacitinib has demonstrated a rapid onset of action and significant efficacy in reducing the signs and symptoms of moderate-to-severe chronic hand eczema in a Phase 2b clinical trial.[3] [4][5] Its dual mechanism of inhibiting both JAK and SYK pathways offers a broad-spectrum approach to targeting the complex inflammatory cascades involved in CHE. The observed safety profile appears favorable, supporting further clinical development. These findings suggest that Gusacitinib could be a promising oral treatment option for patients with CHE who have not responded to topical therapies.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. dermatologytimes.com [dermatologytimes.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. livderm.org [livderm.org]
- To cite this document: BenchChem. [Application of Gusacitinib in Chronic Hand Eczema Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860156#application-of-gusacitinib-in-chronic-hand-eczema-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com